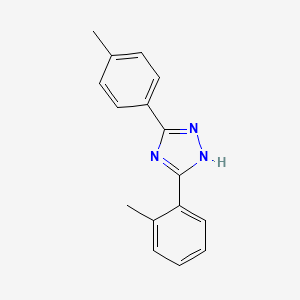
s-Triazole, 3-(o-tolyl)-5-(p-tolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s-Triazole, 3-(o-tolyl)-5-(p-tolyl)-: is a derivative of s-Triazole, a five-membered heterocyclic compound containing three nitrogen atoms. The presence of o-tolyl and p-tolyl groups in the 3 and 5 positions, respectively, imparts unique chemical properties to this compound. s-Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 3-(o-tolyl)-5-(p-tolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles or amidines. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
s-Triazole, 3-(o-tolyl)-5-(p-tolyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield triazole oxides, while substitution reactions could introduce various functional groups into the aromatic rings.
科学的研究の応用
s-Triazole, 3-(o-tolyl)-5-(p-tolyl)-: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of s-Triazole, 3-(o-tolyl)-5-(p-tolyl)- depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with target molecules.
類似化合物との比較
s-Triazole, 3-(o-tolyl)-5-(p-tolyl)-: can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Another triazole isomer with different chemical properties and applications.
3,5-Dimethyl-1H-pyrazole: A structurally similar compound with distinct reactivity and uses.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.
The uniqueness of s-Triazole, 3-(o-tolyl)-5-(p-tolyl)- lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
65697-89-4 |
|---|---|
分子式 |
C16H15N3 |
分子量 |
249.31 g/mol |
IUPAC名 |
5-(2-methylphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3/c1-11-7-9-13(10-8-11)15-17-16(19-18-15)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,17,18,19) |
InChIキー |
QHLGMHWLIPIGPX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



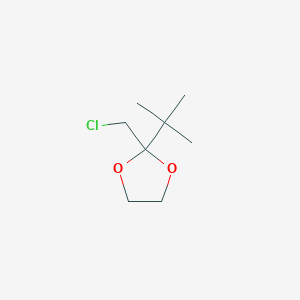
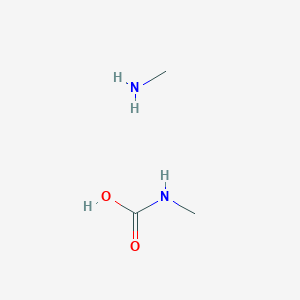
![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)
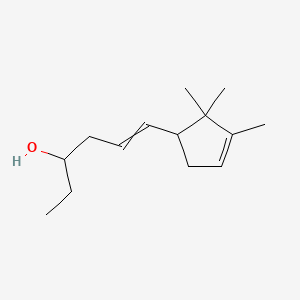
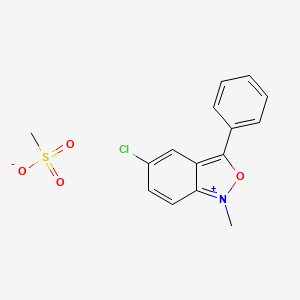
![4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione](/img/structure/B14481010.png)
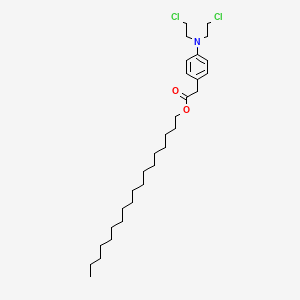
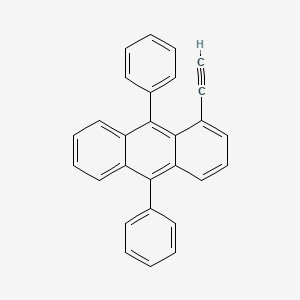
![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
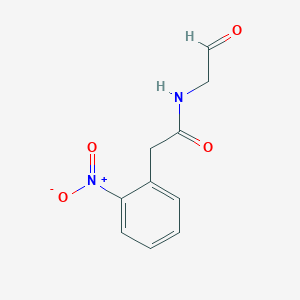
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
